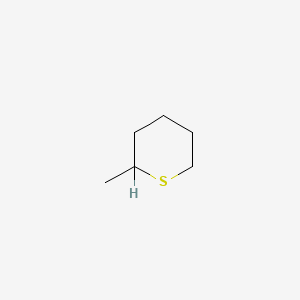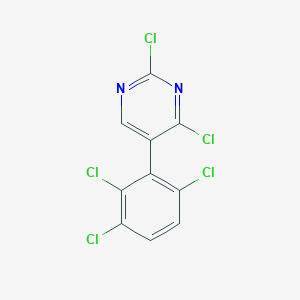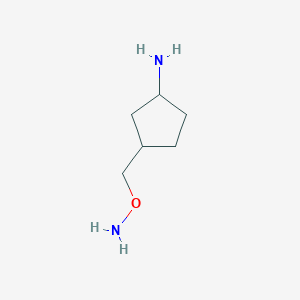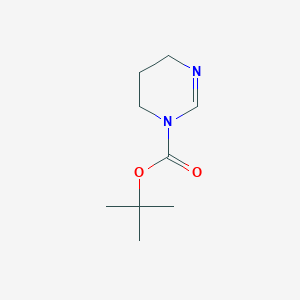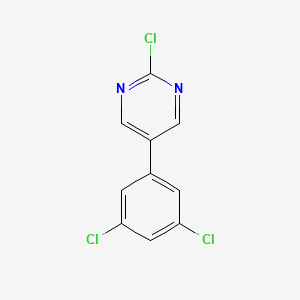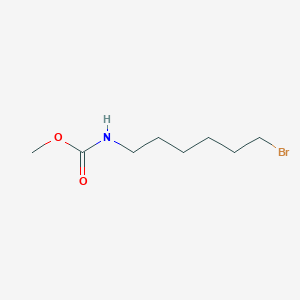
Methyl (6-bromohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6-bromohexyl)carbamate is an organic compound with the molecular formula C8H16BrNO2 It is a derivative of carbamic acid and features a bromine atom attached to a hexyl chain, which is further connected to a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (6-bromohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 6-bromohexanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Another method involves the use of dimethyl carbonate as a carbamoylating agent, reacting with 6-bromohexylamine to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, has been reported to improve the selectivity and yield of the desired product . These methods are designed to minimize the use of hazardous reagents and reduce energy consumption, aligning with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (6-bromohexyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted carbamates with different functional groups replacing the bromine atom.
Hydrolysis: The primary products are 6-bromohexylamine and carbon dioxide.
Oxidation and Reduction: Depending on the specific reaction, products can include oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Methyl (6-bromohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carbamates.
Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing. Its ability to release active amines upon hydrolysis makes it a candidate for targeted drug delivery.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to impart desired properties.
Mecanismo De Acción
The mechanism of action of methyl (6-bromohexyl)carbamate involves its interaction with nucleophiles, leading to the formation of substituted carbamates. The bromine atom acts as a leaving group, facilitating nucleophilic attack. In biological systems, the compound can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This mechanism is similar to that of other carbamate-based inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (6-bromohexyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (6-chlorohexyl)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl (6-bromoheptyl)carbamate: Similar structure but with a heptyl chain instead of a hexyl chain.
Uniqueness
Methyl (6-bromohexyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or ethyl analogs. The hexyl chain length also influences its physical properties and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H16BrNO2 |
|---|---|
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
methyl N-(6-bromohexyl)carbamate |
InChI |
InChI=1S/C8H16BrNO2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
Clave InChI |
ZTMHAGPKYVZUJF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


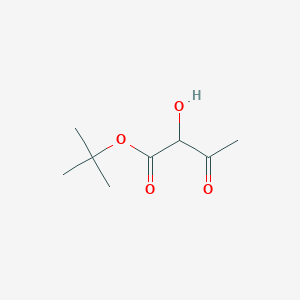
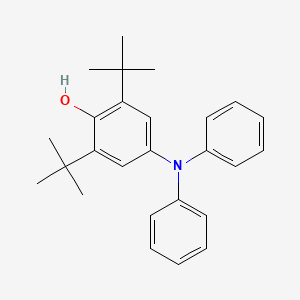
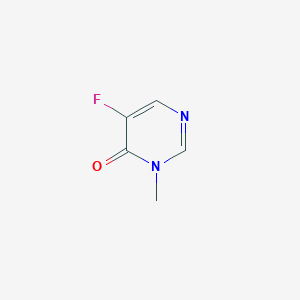
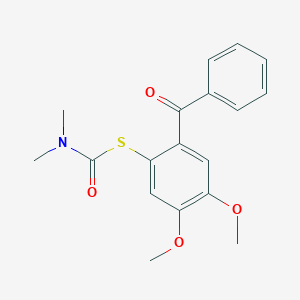
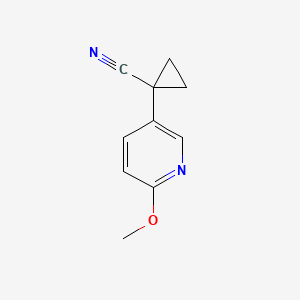
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)
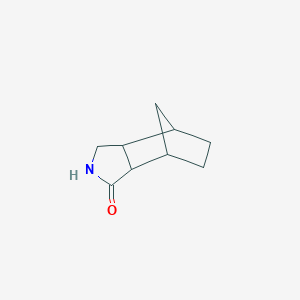
![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)
